molecular formula C13H13N7O7S B7739421 6-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-8-yl]sulfanyl]-2H-1,2,4-triazine-3,5-dione

6-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-8-yl]sulfanyl]-2H-1,2,4-triazine-3,5-dione

Cat. No.: B7739421
M. Wt: 411.35 g/mol
InChI Key: YIARQZNWUTYCAO-UHFFFAOYSA-N
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Description

6-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-8-yl]sulfanyl]-2H-1,2,4-triazine-3,5-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines elements of purine and triazine, making it a subject of interest in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-8-yl]sulfanyl]-2H-1,2,4-triazine-3,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine and triazine precursors, followed by their coupling under specific conditions. Common reagents include thiolating agents and oxidizing agents, with reaction conditions often requiring controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for yield and efficiency, often incorporating purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-8-yl]sulfanyl]-2H-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

6-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-8-yl]sulfanyl]-2H-1,2,4-triazine-3,5-dione has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-8-yl]sulfanyl]-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes, inhibiting their activity and affecting various biochemical pathways. This inhibition can lead to therapeutic effects, such as the suppression of tumor growth or the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-8-yl]sulfanyl]-2H-1,2,4-triazine-3,5-dione lies in its combined purine and triazine structure, which imparts unique chemical reactivity and biological activity. This dual functionality makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-8-yl]sulfanyl]-2H-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O7S/c21-1-3-5(22)6(23)11(27-3)20-7-4(8(24)15-2-14-7)16-13(20)28-10-9(25)17-12(26)19-18-10/h2-3,5-6,11,21-23H,1H2,(H,14,15,24)(H2,17,19,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIARQZNWUTYCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)C2=C(N1)N(C(=N2)SC3=NNC(=O)NC3=O)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=O)C2=C(N1)N(C(=N2)SC3=NNC(=O)NC3=O)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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